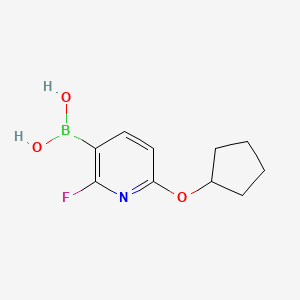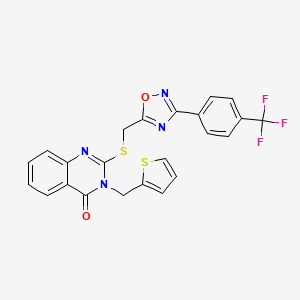
6-(シクロペンチルオキシ)-2-フルオロピリジン-3-ボロン酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(Cyclopentyloxy)-2-fluoropyridine-3-boronic acid is a boronic acid derivative that has garnered interest in various fields of scientific research due to its unique chemical structure and reactivity. This compound features a pyridine ring substituted with a cyclopentyloxy group at the 6-position, a fluorine atom at the 2-position, and a boronic acid group at the 3-position. The presence of these functional groups imparts distinct chemical properties, making it valuable for various applications in organic synthesis and medicinal chemistry.
科学的研究の応用
6-(Cyclopentyloxy)-2-fluoropyridine-3-boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: The compound is studied for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of advanced materials and catalysts due to its unique reactivity and stability.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Cyclopentyloxy)-2-fluoropyridine-3-boronic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a cyclization reaction involving appropriate starting materials.
Introduction of the Cyclopentyloxy Group: The cyclopentyloxy group is introduced via an etherification reaction, where a cyclopentanol derivative reacts with the pyridine ring.
Fluorination: The fluorine atom is introduced using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Boronic Acid Formation: The boronic acid group is introduced through a borylation reaction, typically using a boronic ester precursor and a palladium catalyst.
Industrial Production Methods
Industrial production of 6-(Cyclopentyloxy)-2-fluoropyridine-3-boronic acid may involve optimization of the above synthetic route to enhance yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, pressure, solvent), and employing continuous flow techniques to improve efficiency and reduce production costs.
化学反応の分析
Types of Reactions
6-(Cyclopentyloxy)-2-fluoropyridine-3-boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form corresponding boronic esters or borates.
Reduction: The compound can undergo reduction reactions, particularly at the pyridine ring or the boronic acid group.
Substitution: The fluorine atom and the cyclopentyloxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Reduced pyridine derivatives or boronic acid derivatives.
Substitution: Substituted pyridine derivatives with new functional groups replacing the fluorine or cyclopentyloxy groups.
作用機序
The mechanism of action of 6-(Cyclopentyloxy)-2-fluoropyridine-3-boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful for enzyme inhibition and molecular recognition. The compound’s fluorine atom and cyclopentyloxy group also contribute to its binding affinity and specificity by interacting with hydrophobic pockets and hydrogen bond donors/acceptors in target molecules.
類似化合物との比較
Similar Compounds
2-Fluoropyridine-3-boronic acid: Lacks the cyclopentyloxy group, resulting in different reactivity and binding properties.
6-Methoxy-2-fluoropyridine-3-boronic acid: Contains a methoxy group instead of a cyclopentyloxy group, affecting its steric and electronic properties.
6-(Cyclopentyloxy)-3-pyridineboronic acid: Similar structure but lacks the fluorine atom, leading to different chemical behavior.
Uniqueness
6-(Cyclopentyloxy)-2-fluoropyridine-3-boronic acid is unique due to the combination of its functional groups, which provide a balance of reactivity, stability, and specificity. The presence of the cyclopentyloxy group enhances its hydrophobic interactions, while the fluorine atom and boronic acid group offer versatile reactivity for various applications in synthesis and research.
特性
IUPAC Name |
(6-cyclopentyloxy-2-fluoropyridin-3-yl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BFNO3/c12-10-8(11(14)15)5-6-9(13-10)16-7-3-1-2-4-7/h5-7,14-15H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEKGPMMGDBABTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(N=C(C=C1)OC2CCCC2)F)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-N-(3-(2-oxopyrrolidin-1-yl)propyl)acetamide](/img/structure/B2548533.png)
![2-(4-chlorophenoxy)-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]ethan-1-one](/img/structure/B2548535.png)


![7-Cyclopropyl-2-(3-fluorophenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2548538.png)
![5-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-8-(trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one](/img/structure/B2548539.png)




![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B2548549.png)


![5-amino-N-(3-chloro-4-fluorophenyl)-1-{[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2548554.png)
